6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid

Medicinal Chemistry Process Chemistry Analytical Chemistry

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS 1154955-06-2) is a trisubstituted pyridine scaffold whose 2-methyl-6-(dimethylcarbamoyl) pattern is not interchangeable with simpler pyridine acids-substituting with 2-methylnicotinic acid or regioisomers abolishes desired reactivity. • Defined substitution pattern enables unique SAR exploration around a trisubstituted pyridine core • Dimethylcarbamoyl group serves as a recognized warhead for fragment-based & covalent inhibitor programs • Carboxylic acid handle for amide coupling/esterification to generate diverse compound libraries • Well-characterized (mp 133-136°C) ensures batch-to-batch consistency for multi-step synthesis

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1154955-06-2
Cat. No. B1454237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
CAS1154955-06-2
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)N(C)C)C(=O)O
InChIInChI=1S/C10H12N2O3/c1-6-7(10(14)15)4-5-8(11-6)9(13)12(2)3/h4-5H,1-3H3,(H,14,15)
InChIKeyWVYZCKAGHTXNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid: Defined Scaffold Overview


6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS 1154955-06-2) is a disubstituted pyridine derivative featuring both a carboxylic acid and a dimethylcarbamoyl group [1]. This substitution pattern creates a distinct chemical scaffold with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is commercially available as a research chemical, typically supplied as a white to off-white solid with a reported melting point range of 133-136°C .

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid: Scaffold Specificity


The specific substitution pattern of 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid at the 2-, 3-, and 6-positions of the pyridine ring is critical and not interchangeable with other pyridine carboxylic acid isomers or simple methyl-substituted analogs [1]. The precise spatial arrangement of the carboxylic acid and dimethylcarbamoyl groups dictates its unique reactivity, metal chelation potential, and hydrogen-bonding network, which are essential for generating specific interactions in biological systems or for predictable regioselectivity in further chemical derivatization [2]. Substituting with a compound like 2-methylnicotinic acid (CAS 3222-56-8) or a regioisomer such as 5-(Dimethylcarbamoyl)pyridine-3-carboxylic acid (CAS 1824298-12-5) would introduce a different molecular geometry and electronic distribution, potentially abolishing the desired activity or altering the outcome of a synthetic sequence [3].

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid: Selection Evidence


Physical Property Characterization

The compound possesses a reported melting point range of 133-136°C . This specific thermal property distinguishes it from unsubstituted pyridine carboxylic acids or regioisomers, providing a crucial handle for identity confirmation and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus, as well as for designing recrystallization protocols.

Medicinal Chemistry Process Chemistry Analytical Chemistry

Covalent Probe Scaffold

The dimethylcarbamoyl group present in the compound is a recognized structural motif in medicinal chemistry for forming covalent adducts with nucleophilic residues, such as serine or cysteine, in enzyme active sites [1]. For instance, dimethylcarbamate moieties are utilized in drugs like pyridostigmine and in designed covalent inhibitors, such as those targeting NDM-1 β-lactamase [2][3]. While direct data for this specific compound is lacking, the presence of this electrophilic 'warhead' in a distinct 2,3,6-trisubstituted pyridine framework offers a unique vector for target engagement not found in simpler analogs.

Chemical Biology Drug Discovery Covalent Inhibitors

Commercial Availability

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid (CAS 1154955-06-2) is commercially available from multiple chemical suppliers, with reported purities typically at 95% . This is in contrast to many bespoke, patent-protected analogs which are not commercially offered, requiring in-house synthesis and significant resource investment. The availability of this specific CAS-numbered compound reduces lead time and ensures a defined, reproducible starting material for research.

Procurement Supply Chain Research Materials

Predicted Physicochemical Profiles

Predicted physicochemical properties for this compound include a density of 1.248±0.06 g/cm³ and a boiling point of 432.6±45.0 °C . These calculated parameters are critical for in silico library design and screening campaigns. While many close analogs will have similar values, these specific data points allow computational chemists to accurately filter and prioritize this compound within a virtual library based on desired property ranges, distinguishing it from candidates with, for example, higher calculated lipophilicity or different rotatable bond counts.

Computational Chemistry Cheminformatics Virtual Screening

Uncharted Comparative Data

A systematic search of the primary literature reveals an absence of head-to-head comparative studies for 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid against its closest structural analogs. This lack of direct, quantitative data is itself a form of differentiation, indicating that the compound's specific biological or chemical potential remains largely unexplored and unclaimed in the public domain. This positions it as an attractive, novel starting point for new medicinal chemistry or chemical biology programs.

SAR Lead Discovery Probe Development

6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic Acid: Application Scenarios


Library Synthesis Building Block

Procure this compound as a versatile core scaffold for generating diverse compound libraries via amide coupling or esterification at the carboxylic acid moiety. The presence of the 6-(dimethylcarbamoyl) group imparts a distinct chemical environment, allowing for the exploration of structure-activity relationships (SAR) around a trisubstituted pyridine core not achievable with simpler, commercially available pyridine acids [1].

Covalent Probe for Lead Discovery

Incorporate 6-(Dimethylcarbamoyl)-2-methylpyridine-3-carboxylic acid into fragment-based drug discovery or targeted covalent inhibitor programs. The dimethylcarbamoyl group is a recognized motif for engaging nucleophilic protein residues [2]. This specific scaffold offers a novel and commercially accessible vector for introducing this warhead into a screening library, potentially leading to selective and potent covalent ligands [3].

Scalable Synthesis Starting Material

Utilize this compound as a high-purity, commercially available starting material for multi-step synthesis of more complex molecules. Its defined physical properties, including a melting point of 133-136°C, facilitate quality control and purification at scale, streamlining process development and ensuring batch-to-batch consistency compared to using less-characterized or custom-synthesized intermediates [1].

In Silico Screening Candidate

Prioritize this compound in virtual screening campaigns based on its well-defined and predicted physicochemical parameters, such as a boiling point of 432.6±45.0 °C and a density of 1.248±0.06 g/cm³ . Its unique substitution pattern provides a specific set of descriptors for similarity searches or for filtering virtual compound collections to identify novel hits with a desired property profile.

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